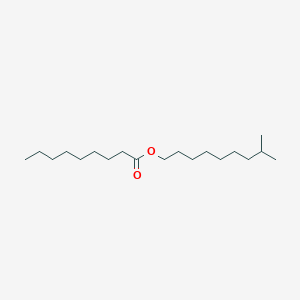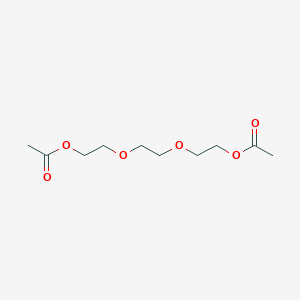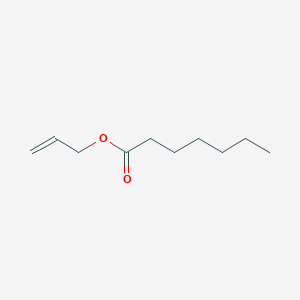
8-Methylnonyl nonan-1-oate
描述
8-Methylnonyl nonan-1-oate is a chemical compound that has been synthesized and studied in various research contexts. The compound is related to fatty acid structures and has been identified as a reduction product of an unusual fatty acid from Solanum tuberosum, commonly known as the potato plant . The compound's structure and synthesis are of interest due to its relevance in understanding the biochemical pathways and potential applications in various fields, including organic chemistry and materials science.
Synthesis Analysis
The synthesis of 8-Methylnonyl nonan-1-oate and related compounds has been explored in several studies. One approach to synthesizing related structures involves a stereoselective synthesis of methyl (-)-nonactate, where an intramolecular iodoetherification of a triethylsilyloxyalkene is used to produce a key intermediate, cis-2,5-disubstituted tetrahydrofuran . Another study describes the unambiguous synthesis of methyl 9-nonyloxynonanoate, which confirms the structure of a related fatty acid derivative . These syntheses are crucial for confirming the structures of these compounds and for further exploration of their properties and potential applications.
Molecular Structure Analysis
The molecular structure of 8-Methylnonyl nonan-1-oate is closely related to the structures of compounds synthesized in the studies mentioned. For instance, the synthesis and structure of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane involve the formation of a compound with a spirocyclic structure containing various stereoisomers . These isomers differ in the orientation of substituents, which can significantly affect the compound's physical and chemical properties. Understanding the molecular structure is essential for predicting reactivity and for designing further synthetic routes.
Chemical Reactions Analysis
The chemical reactions involved in synthesizing 8-Methylnonyl nonan-1-oate and related compounds are characterized by the formation of complex structures from simpler precursors. For example, the synthesis of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane involves a reaction between propylene carbonate and epichlorohydrin, followed by dehydrochlorination . These reactions are indicative of the types of chemical transformations that can be used to synthesize 8-Methylnonyl nonan-1-oate and its analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Methylnonyl nonan-1-oate can be inferred from related compounds. For instance, the study of methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes provides insights into the preferred conformations of these compounds, which can be determined using infrared spectroscopy and analysis of coupling constants in proton magnetic resonance (NMR) spectroscopy . These techniques are valuable for understanding the physical properties, such as boiling points, solubility, and stability, as well as the chemical reactivity of the compound .
科学研究应用
Synthesis and Chemical Properties
Synthesis of Key Intermediates : Research demonstrates the synthesis of various chemical compounds that can be intermediates in the creation of complex molecules. For example, the synthesis of methyl 11α-bromo-12-oxopodocarpan-19-oate involves a dehydrobromination process yielding non-conjugated and conjugated ketones, which are valuable intermediates for synthesizing diterpenoids (Bell & Gravestock, 1969).
Formation of Diastereoisomers : The formation of single diastereoisomers in chemical reactions, as observed in the synthesis of polyhydroxylated compounds, highlights the importance of controlling stereochemistry in chemical synthesis (Pádár et al., 2006).
Odor Compound Formation in Oils : The formation of specific odor compounds like 3-methylnonane-2,4-dione in reverted soya-bean oil demonstrates the chemical transformations that can occur in food products, affecting their sensory properties (Guth & Grosch, 1989).
Biological and Environmental Applications
Anticancer Drug Synthesis : The synthesis of compounds like 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, which are important intermediates for anticancer drugs, shows the relevance of these compounds in medicinal chemistry (Zhang et al., 2019).
Airborne Singlet Oxygen Reactivity : The study of the reactivity of trisubstituted alkene surfactants with airborne singlet oxygen, which can result in the inactivation of bacteria, highlights the potential for these compounds in environmental and biological applications (Choudhury & Greer, 2014).
Pentacyclic Quassinoid Synthesis : The synthesis of pentacyclic quassinoids from intermediates like methyl (8 R, 13 S)-8α,13:13,17-diepoxy-14,15-dinorlabdane-19-oate demonstrates the application in the synthesis of complex natural products, which are often biologically active (Alvarez-Manzaneda et al., 2005).
Structure Elucidation in Microbiology : The elucidation of the structure of the O-antigen polysaccharide from Escherichia coli O136 showcases the importance of structural analysis in understanding microbial components (Staaf et al., 1999).
安全和危害
未来方向
8-Methylnonyl nonan-1-oate is used as a plasticiser for explosives and rocket propellants, as an additive to polypropylene to improve its low-temperature performance, and in industrial lubricants . It is also used in PBXN-111 formulation . Considering limitations to prepare 8-Methylnonyl nonan-1-oate, the effect of replacement of dioctyl adipate (DOA) and dioctyl sebacate (DOS) instead of 8-Methylnonyl nonan-1-oate was investigated on density, tensile strength, elongation, and hardness of PBXN-111 .
属性
IUPAC Name |
8-methylnonyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-4-5-6-7-10-13-16-19(20)21-17-14-11-8-9-12-15-18(2)3/h18H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPOPTXAXWWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052727 | |
| Record name | Nonanoic acid, 8-methylnonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with a mild ester odor; [Cognis MSDS] | |
| Record name | Nonanoic acid, 8-methylnonyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
8-Methylnonyl nonanoate | |
CAS RN |
109-32-0 | |
| Record name | Nonanoic acid, 8-methylnonyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoic acid, 8-methylnonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoic acid, 8-methylnonyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanoic acid, 8-methylnonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methylnonyl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)



![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)


